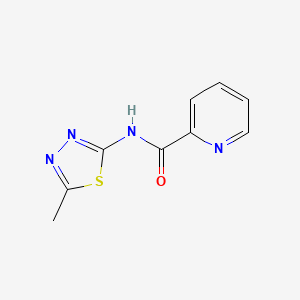

![molecular formula C14H14N4OS B2793574 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide CAS No. 180793-06-0](/img/structure/B2793574.png)

4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

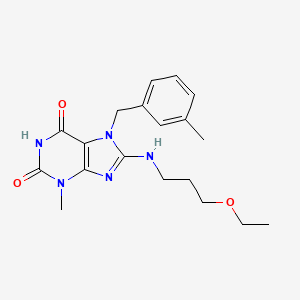

The compound “4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a thieno[2,3-b]pyridine moiety, which is a fused ring system containing a thiophene and a pyridine .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring systems. The presence of nitrogen in the pyrrole ring and the sulfur in the thiophene ring can have significant effects on the electronic properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For “4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide”, specific properties like melting point, boiling point, and solubility are not provided in the sources I found .Applications De Recherche Scientifique

Electrochemical Applications

The electrochemical properties of this compound have attracted attention due to its redox behavior. Researchers have explored its use as an electrode material in energy storage devices, such as supercapacitors and lithium-ion batteries. Its high charge storage capacity and stability make it a promising candidate for next-generation energy storage systems .

Optical Applications

The absorption and emission properties of 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide have been studied for potential optical applications. Its fluorescence properties make it suitable for use as a fluorescent probe in biological imaging and sensing. Additionally, it may find applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices .

Anticancer Research

Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Researchers are investigating its potential as an anticancer agent. Further studies are needed to understand its mechanism of action and optimize its efficacy .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Some studies have explored the anti-inflammatory effects of 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide. It may modulate inflammatory pathways, making it relevant for drug development in inflammatory disorders .

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its effects against bacteria, fungi, and other pathogens. It could serve as a lead compound for developing novel antimicrobial agents .

Materials Science and Organic Semiconductors

Due to its conjugated structure, 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide may find applications in organic electronics. It could be used as a building block for organic semiconductors, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) .

Photocatalysis

Researchers have explored the photocatalytic properties of this compound. It may participate in photochemical reactions, such as water splitting or organic transformations. Its potential in green chemistry and environmental remediation is an exciting avenue for further investigation .

Drug Delivery Systems

The compound’s unique structure and solubility properties make it a candidate for drug delivery systems. Researchers are investigating its use as a carrier for targeted drug delivery, especially in cancer therapy .

Safety And Hazards

Propriétés

IUPAC Name |

4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-8-7-9(2)16-14-10(8)11(18-5-3-4-6-18)12(20-14)13(19)17-15/h3-7H,15H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMDVGPHGBZOLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N3C=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2793496.png)

![N-[2-(Furan-3-YL)ethyl]-2,2-diphenylacetamide](/img/structure/B2793500.png)

![1,3-Bis(3-chlorophenyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2793505.png)

![Methyl 2-[[[5-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2793507.png)

![tert-Butyl 4-[3-(methoxycarbonyl)benzamido]piperidine-1-carboxylate](/img/structure/B2793508.png)

![2-[(octahydro-2H-quinolizin-1-ylmethyl)sulfanyl]aniline](/img/structure/B2793510.png)